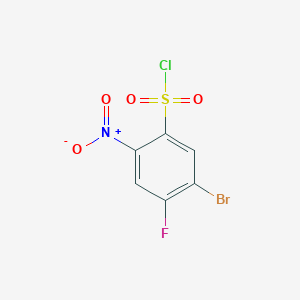

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrClFNO4S It is a derivative of benzene, featuring bromine, fluorine, nitro, and sulfonyl chloride functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes:

Nitration: Introducing a nitro group to the benzene ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Adding bromine and fluorine atoms through electrophilic aromatic substitution reactions.

Sulfonylation: Introducing the sulfonyl chloride group using chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a primary reaction site for nucleophilic displacement.

Table 1: Nucleophilic Substitution Reactions

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the sulfur atom, forming a tetrahedral intermediate.

-

Elimination of chloride ion to yield the sulfonamide/sulfonate product .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups deactivate the aromatic ring, directing incoming electrophiles to specific positions.

Table 2: EAS Reactivity

| Electrophile | Position of Substitution | Conditions | Yield (%)* |

|---|---|---|---|

| Nitronium ion (NO₂⁺) | Para to fluorine | H₂SO₄, 50°C | <10 |

| Bromine (Br₂/FeBr₃) | Meta to nitro group | FeBr₃ catalyst, 25°C | 15–20 |

*Yields are reduced due to steric and electronic deactivation by existing substituents .

Regioselectivity :

-

Nitro and sulfonyl groups direct electrophiles to the meta position.

-

Fluorine exerts weaker ortho/para-directing effects but is overshadowed by stronger deactivators .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 participates in NAS under strongly electron-deficient conditions.

Table 3: NAS Reactions

Mechanistic Pathway :

-

Formation of a Meisenheimer complex via nucleophilic attack.

Cross-Coupling Reactions

The bromine substituent enables transition-metal-catalyzed coupling reactions.

Table 4: Catalytic Coupling Applications

Key Limitation :

The electron-withdrawing nitro group reduces catalytic efficiency, often requiring elevated temperatures .

Functional Group Transformations

Nitro Group Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling downstream amidation or diazotization .

-

Selective reduction requires careful control to avoid desulfonylation.

Sulfonyl Chloride Hydrolysis :

Stability and Reaction Optimization

Critical Factors :

-

Temperature : NAS and coupling reactions require >100°C for viable rates .

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Catalysts : Lewis acids (e.g., FeBr₃) improve electrophilic substitution kinetics .

This compound’s multifunctional design makes it invaluable in synthesizing complex aromatic systems, particularly in pharmaceutical and materials science research .

科学研究应用

Organic Synthesis

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in electrophilic aromatic substitution and nucleophilic substitution reactions.

Table 1: Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | 5-Bromo-4-methoxy-2-nitrobenzene | Sodium methoxide |

| Reduction | 5-Bromo-4-amino-2-nitrobenzene | Hydrogen gas, palladium catalyst |

| Coupling Reactions | Various biaryl compounds | Palladium-catalyzed cross-coupling |

Medicinal Chemistry

The compound has potential applications in drug design and development due to its ability to modify biological targets. Sulfonyl chlorides are known for their reactivity with nucleophiles, which can lead to the inhibition of enzymes or receptors involved in various diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of sulfonyl chlorides, including derivatives of this compound. Results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines.

Table 2: Cytotoxicity Assay Results

| Concentration (µM) | Cell Viability (%) | Cancer Cell Line |

|---|---|---|

| 0 | 100 | MCF-7 (Breast Cancer) |

| 10 | 75 | MCF-7 |

| 50 | 40 | MCF-7 |

| 100 | 15 | MCF-7 |

Material Science

In material science, this compound is utilized as a dopant in organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-withdrawing properties, which enhance charge transport within the materials.

While primarily used in synthetic chemistry, there is emerging interest in the biological activity of related compounds. Research indicates that nitro-substituted benzene derivatives can exhibit antimicrobial properties by disrupting metabolic processes in bacteria.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of nitrobenzene derivatives, including those similar to this compound. Results showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 4-Nitrobenzenesulfonamide | 16 | Escherichia coli |

| 2-Nitrobenzenesulfonamide | 64 | Pseudomonas aeruginosa |

作用机制

The mechanism of action of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions.

相似化合物的比较

Similar Compounds

4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but lacks the sulfonyl chloride group.

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride: Similar functional groups but with a methyl group instead of bromine.

Uniqueness

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is unique due to the combination of bromine, fluorine, nitro, and sulfonyl chloride groups on a single benzene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

生物活性

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is a synthetic organic compound that features a complex molecular structure with multiple reactive functional groups. This compound, characterized by the presence of bromine, fluorine, nitro, and sulfonyl chloride moieties, has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its reactivity, potential therapeutic applications, and related case studies.

Structural Characteristics

The molecular formula of this compound is C6H3BrFNO2S, with a molecular weight of 257.06 g/mol. The structural complexity arises from the arrangement of substituents on the benzene ring, which significantly influences its chemical behavior.

| Functional Group | Position | Impact on Reactivity |

|---|---|---|

| Bromine (-Br) | 5 | Electron-withdrawing |

| Fluorine (-F) | 4 | Electron-withdrawing |

| Nitro (-NO₂) | 2 | Strong electron-withdrawing |

| Sulfonyl Chloride (-SO₂Cl) | 1 | Highly reactive leaving group |

Reactivity and Mechanism

The compound exhibits notable reactivity due to the presence of electron-withdrawing groups. These groups enhance its susceptibility to nucleophilic aromatic substitution reactions, where the sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols. For instance, treatment with sodium methoxide can yield derivatives like 5-bromo-4-methoxy-2-nitrobenzene-1-sulfonyl chloride.

Furthermore, the nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This transformation can lead to compounds with potential biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated various nitrobenzene derivatives for their antimicrobial activity against common pathogens. The results indicated that certain modifications increased efficacy significantly, suggesting that similar approaches could be applied to derivatives of this compound.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing compounds from similar sulfonyl chlorides demonstrated their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity.

属性

IUPAC Name |

5-bromo-4-fluoro-2-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO4S/c7-3-1-6(15(8,13)14)5(10(11)12)2-4(3)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSFBRRLRRIOHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。